![molecular formula C16H31Cl2N3O2 B2685113 N-cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396875-31-2](/img/structure/B2685113.png)
N-cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
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Description
“N-cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride” is a chemical compound that contains a piperazine moiety. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
- Application : N-cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride has demonstrated potent activity against Mycobacterium tuberculosis. It exhibits four times higher activity than the standard drug pyrazinamide (PZA) .
- Enzymatic Cyclopropanations : Researchers have explored enzymatic pathways for cyclopropane formation. These pathways involve either an exogenous C1 unit from S-adenosylmethionine (SAM) or not. Key intermediates (carbocations, carbanions, or carbon radicals) play a crucial role .
- Synthesis : N-cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride contains a piperazine ring. Investigating its synthesis and derivatives could yield valuable insights .
Antitubercular Agents
Cyclopropane Biosynthesis Research
Piperazine Derivatives
properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2.2ClH/c20-15(13-5-6-13)11-18-7-9-19(10-8-18)12-16(21)17-14-3-1-2-4-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOWTBQTQIOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-YL]acetamide dihydrochloride |
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